molecular formula C20H23N3O2S B8180446 N-[5-[2-[(1S)-1-cyclopropylethyl]-7-methyl-1-oxo-3H-isoindol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide

N-[5-[2-[(1S)-1-cyclopropylethyl]-7-methyl-1-oxo-3H-isoindol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide

Cat. No.: B8180446
M. Wt: 369.5 g/mol
InChI Key: CNCRCDLWUGCPSJ-LBPRGKRZSA-N
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Description

AZ2 is a highly selective inhibitor of the lipid kinase phosphoinositide 3-kinase gamma (PI3Kγ)AZ2 is known for its high selectivity and potency, making it a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZ2 involves a series of chemical reactions designed to achieve high selectivity and purity. One common method includes the coupling of diazo compounds with electron-rich aromatics, which has a fast reaction rate and high yield . Another method involves the cross-coupling reaction of aromatic nitro compounds to aromatic azo compounds via base-free electrochemistry using samarium(II) iodide as a catalyst .

Industrial Production Methods

Industrial production of AZ2 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

AZ2 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

AZ2 exerts its effects by selectively inhibiting the lipid kinase PI3Kγ. It binds to a conserved part of the ATP-binding pocket, inducing a conformational change and rearrangement of the activation loop. This mechanism is unique to PI3Kγ and does not occur in other PI3K isoforms . The inhibition of PI3Kγ disrupts the PI3K/Akt signaling pathway, which plays a crucial role in immune cell function and inflammatory responses .

Biological Activity

N-[5-[2-[(1S)-1-cyclopropylethyl]-7-methyl-1-oxo-3H-isoindol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide is a complex organic compound with potential biological applications. This article explores its biological activity, including antimicrobial, antifungal, and cytotoxic effects, supported by relevant research findings and data.

Chemical Structure

The compound's structure can be represented as follows:

C20H23N3O2S\text{C}_{20}\text{H}_{23}\text{N}_{3}\text{O}_{2}\text{S}

This structure includes a thiazole ring, an isoindole moiety, and a cyclopropylethyl group, which contribute to its biological properties.

1. Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial properties. In a study assessing various derivatives, compounds similar to this compound showed activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (mg/mL)MBC (mg/mL)Bacteria Targeted
Example 10.004–0.030.008–0.06E. coli
Example 20.0150.030S. aureus
Example 30.0110.015P. aeruginosa

These results suggest that the presence of specific functional groups in the compound enhances its antibacterial effectiveness .

2. Antifungal Activity

Antifungal testing revealed that certain derivatives showed potent activity against fungal strains such as Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.004 to 0.015 mg/mL, indicating strong antifungal properties.

CompoundMIC (mg/mL)Fungal Species
Compound A0.004C. albicans
Compound B0.008A. niger

These findings highlight the potential of this compound as an antifungal agent .

3. Cytotoxicity Studies

Cytotoxicity assessments were conducted using the MRC-5 human fetal lung fibroblast cell line to evaluate the safety profile of the compound. The results indicated that at concentrations of 10710^{-7} M to 10510^{-5} M, the compound exhibited minimal cytotoxic effects, maintaining cell viability above 91% across all tested concentrations.

Concentration (M)Cell Viability (%)
10710^{-7}>91
10610^{-6}>91
10510^{-5}>91

These results suggest that the compound can be considered relatively safe for further biological evaluations .

Case Studies

Several case studies have highlighted the biological activity of similar compounds in clinical settings:

  • Study on Antibacterial Effects : A derivative similar to this compound demonstrated significant antibacterial activity against multidrug-resistant strains of E. coli, indicating its potential for therapeutic use in resistant infections.
  • Antifungal Efficacy : In another study, compounds with structural similarities showed promising results against Candida auris, a notorious pathogen known for its resistance to conventional antifungal treatments.

Properties

IUPAC Name

N-[5-[2-[(1S)-1-cyclopropylethyl]-7-methyl-1-oxo-3H-isoindol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-10-7-15(18-11(2)21-20(26-18)22-13(4)24)8-16-9-23(19(25)17(10)16)12(3)14-5-6-14/h7-8,12,14H,5-6,9H2,1-4H3,(H,21,22,24)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCRCDLWUGCPSJ-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)N(C2)C(C)C3CC3)C4=C(N=C(S4)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)N(C2)[C@@H](C)C3CC3)C4=C(N=C(S4)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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